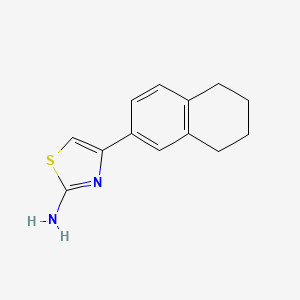

2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDNQJNJCJJQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352737 | |

| Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87999-04-0 | |

| Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole chemical properties

An In-Depth Technical Guide to 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Belonging to the esteemed class of 2-aminothiazoles, this molecule serves as a valuable scaffold for the synthesis of novel bioactive agents.[1] This document delineates its core physicochemical properties, provides a detailed methodology for its synthesis and characterization, explores its potential biological activities based on the broader 2-aminothiazole class, and outlines essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the utility and application of this compound.

Introduction to the 2-Aminothiazole Scaffold

The Privileged 2-Aminothiazole Core

The 2-aminothiazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[2][3][4] Its unique electronic and structural features allow it to interact with a wide array of biological targets. Molecules incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and antioxidant properties.[2][5] This versatility makes the 2-aminothiazole framework an attractive starting point for the design and synthesis of novel therapeutic agents.[3][5]

Structural Features of this compound

The subject molecule, with CAS Number 87999-04-0, is a distinct derivative that combines the reactive 2-aminothiazole ring with a bulky, lipophilic 5,6,7,8-tetrahydronaphthyl group.

-

2-Aminothiazole Ring: This is the pharmacophore, the core functional unit responsible for potential biological interactions. The endocyclic nitrogen and exocyclic amine group can act as hydrogen bond donors and acceptors, crucial for binding to enzyme active sites or receptors.

-

Tetrahydronaphthyl Moiety: This partially saturated bicyclic aromatic system significantly increases the molecule's lipophilicity. This property is critical for influencing its pharmacokinetic profile, including membrane permeability and metabolic stability. The rigid structure can also facilitate specific hydrophobic interactions within target protein pockets, potentially enhancing binding affinity and selectivity.

The synergy between the polar, reactive aminothiazole core and the nonpolar, sterically demanding tetrahydronaphthyl side chain defines the compound's unique chemical personality and therapeutic potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Chemical Identifiers

| Property | Value | Reference |

| CAS Number | 87999-04-0 | [6] |

| Molecular Formula | C₁₃H₁₄N₂S | [6][7] |

| Molecular Weight | 230.33 g/mol | |

| IUPAC Name | 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | [8] |

| Synonym(s) | 4-(1,2,3,4-Tetrahydronaphthalen-6-yl)thiazol-2-amine | |

| InChI Key | XCDNQJNJCJJQEC-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | 105-110 °C | |

| Solubility | While specific data is limited, the presence of the naphthyl group is suggested to enhance stability and solubility in organic solvents.[9] |

Anticipated Spectroscopic Profile

While specific spectra for this exact compound are not publicly cataloged, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: Expected signals would include aromatic protons on the tetrahydronaphthyl ring, aliphatic protons from the saturated portion of the naphthyl system (likely appearing as multiplets), a distinct singlet for the proton on the C5 position of the thiazole ring, and a broad singlet for the -NH₂ protons.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic and aliphatic carbons of the tetrahydronaphthyl group, as well as three distinct signals for the thiazole ring carbons, with the C2 carbon bearing the amino group being the most deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3100-3500 cm⁻¹), C=N and C=C stretching within the thiazole and aromatic rings (around 1500-1650 cm⁻¹), and C-H stretching for both aromatic and aliphatic components.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 230.087.[8] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted collision cross-section data for various adducts, such as [M+H]⁺, is available, which can aid in identification.[8]

Synthesis and Characterization

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being the most prominent and reliable method.[3][10]

Retrosynthetic Analysis & Mechanistic Overview

The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[10][11] For the target molecule, the key disconnection is across the thiazole ring, leading back to thiourea and 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The latter can be prepared by the bromination of the corresponding commercially available acetophenone.

References

- 1. chemimpex.com [chemimpex.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C13H14N2S) [pubchemlite.lcsb.uni.lu]

- 9. chemimpex.com [chemimpex.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. Synthesizing current computational predictions with the broad pharmacological context of the 2-aminothiazole scaffold, this document aims to illuminate the therapeutic potential and guide future research endeavors.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 2-aminothiazole core is a cornerstone in modern drug discovery, recognized for its versatile biological activities. This heterocyclic scaffold is present in a range of approved pharmaceuticals and clinical candidates, demonstrating a wide therapeutic window that includes antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The pharmacological profile of 2-aminothiazole derivatives is profoundly influenced by the nature and position of its substituents, with the C4 position being a critical determinant of target specificity and potency.[4][5] The subject of this guide, this compound, features a bulky, lipophilic tetrahydronaphthyl moiety at this key position, suggesting a potential for specific and potent interactions with biological targets.

Core Putative Mechanism of Action: Insights from In Silico Analysis

Recent computational studies have provided the first glimpse into the potential mechanism of action of this compound. Molecular docking analyses have identified this compound as a potent inhibitor of several key metabolic enzymes, namely carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[6]

Enzyme Inhibition Profile:

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Putative Therapeutic Relevance |

| Carbonic Anhydrase I (hCA I) | -6.75 | Diuretic, Antiglaucoma |

| Carbonic Anhydrase II (hCA II) | -7.61 | Diuretic, Antiglaucoma, Anticonvulsant |

| Acetylcholinesterase (AChE) | -7.86 | Alzheimer's Disease, Myasthenia Gravis |

| Butyrylcholinesterase (BChE) | -7.96 | Alzheimer's Disease, Anesthetic Metabolism |

Table 1: Predicted binding energies of this compound with key metabolic enzymes as determined by molecular docking analysis.[6]

The predicted strong binding affinities, particularly for the cholinesterases, suggest that the primary mechanism of action for this compound could be the modulation of cholinergic neurotransmission.[6] This aligns with the general observation that many 2-aminothiazole derivatives exhibit neurological effects.

Visualizing the Interaction: A Predicted Binding Model

The following diagram illustrates the hypothesized interaction of this compound within the active site of Acetylcholinesterase (AChE), based on molecular docking predictions.

Caption: Predicted binding of the compound in the AChE active site.

Structure-Activity Relationship (SAR) and Mechanistic Plausibility

The plausibility of this predicted mechanism is supported by the broader structure-activity relationship data for 4-substituted 2-aminothiazoles. Research has consistently shown that the substituent at the C4 position plays a pivotal role in directing the biological activity of these compounds. The presence of aromatic or bulky hydrophobic groups, such as the tetrahydronaphthyl moiety, is often associated with enhanced inhibitory activity against various enzymes and receptors.

Proposed Experimental Validation Workflow

While in silico data provides a strong foundation, experimental validation is crucial to definitively establish the mechanism of action. The following workflow is proposed for researchers investigating this compound.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole

Abstract: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These derivatives exhibit a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical properties, synthesis, and, by extension of its structural class, its probable biological activities. We will delve into the established experimental protocols for evaluating these activities, offering researchers and drug development professionals a foundational understanding of this promising molecular entity.

Compound Profile and Synthesis

This compound is a heterocyclic compound featuring a core 2-aminothiazole ring substituted with a tetrahydronaphthyl group at the 4-position. This lipophilic tetralin moiety is a key structural feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₄N₂S | [6][7] |

| Molecular Weight | 230.33 g/mol | [7] |

| CAS Number | 87999-04-0 | [7] |

| Appearance | Solid (Typical) | |

| Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [7] |

Rationale of Synthesis: The Hantzsch Thiazole Synthesis

The most classical and widely adopted method for synthesizing 2-aminothiazole derivatives is the Hantzsch reaction.[8] This method provides a versatile and efficient pathway to the thiazole core through the condensation of an α-haloketone with a thioamide-containing compound, typically thiourea for 2-aminothiazoles.[8][9]

The synthesis of this compound logically follows this pathway. The key precursors are:

-

α-Haloketone: 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

-

Thioamide: Thiourea

The reaction involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: Hantzsch synthesis workflow for 2-aminothiazoles.

Spectrum of Biological Activities

While specific, in-depth studies on this compound are not extensively published, the vast body of literature on its parent scaffold provides a strong predictive framework for its biological potential. The 2-aminothiazole moiety is a key pharmacophore in numerous compounds evaluated for a wide range of therapeutic applications.[2][3][4][5]

Anticancer Activity

The 2-aminothiazole scaffold is a prominent feature in many potent anticancer agents.[10] Derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including lung, colon, breast, and leukemia.[10][11]

Mechanism of Action: The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit key cellular processes. For example, certain derivatives act as:

-

Tubulin Polymerization Inhibitors: By interfering with microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis.[10]

-

Kinase Inhibitors: The scaffold is found in approved drugs like Dasatinib, which targets multiple tyrosine kinases crucial for cancer cell proliferation and survival.

-

Enzyme Inhibitors: Some analogues have shown potent inhibition of enzymes like GMP synthetase, disrupting nucleotide biosynthesis necessary for cell division.[10]

Representative Anticancer Activity of 2-Aminothiazole Analogues

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| 2-Arylamido-thiazoles | L1210 (Leukemia) | 0.2 - 1.0 | GMP Synthetase Inhibition | [10] |

| 4,5-Butylidene-thiazoles | H1299 (Lung), SHG-44 (Glioma) | 4.0 - 4.9 | Cytotoxicity | [10] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | Cytotoxicity | [4] |

| Pyrazole-linked benzothiazoles | HeLa (Cervical) | 4.6 - 5.5 | Topoisomerase I Inhibition | [12] |

Antimicrobial Activity

Thiazole-based compounds are well-established antimicrobial agents.[5][9] The 2-aminothiazole core has been incorporated into numerous novel candidates targeting multidrug-resistant pathogens.[9]

Spectrum of Activity:

-

Antibacterial: Derivatives have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][5]

-

Antifungal: Activity has also been reported against fungal strains such as Candida albicans and Aspergillus niger.[5]

The mechanism often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antioxidant and Anti-inflammatory Activities

Many heterocyclic compounds, including thiazoles, possess antioxidant capabilities.[13] This activity is crucial for mitigating oxidative stress implicated in numerous chronic diseases. 2-aminothiazole sulfonamide derivatives, for instance, have been investigated as potent antioxidants.[13] The anti-inflammatory properties of this scaffold are also widely reported, suggesting potential applications in treating inflammatory disorders.[3][4]

Core Experimental Protocols

To validate the predicted biological activities of this compound, a series of standardized in vitro assays are required. These protocols form a self-validating system for assessing therapeutic potential.

Protocol: In Vitro Anticancer Screening (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cells by measuring cell viability.

Causality: This assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氨基-4-(5,6,7,8-四氢-2-萘基)噻唑 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. excli.de [excli.de]

Topic: 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole Derivatives and Analogs: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] This guide focuses on a specific, highly promising subclass: derivatives and analogs of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. This core structure serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting complex neurological disorders.[3] We will explore the synthetic methodologies, delve into the rich pharmacological landscape with a focus on neurodegenerative diseases, analyze critical structure-activity relationships (SAR), and provide detailed experimental protocols for biological evaluation. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their drug discovery programs.

Introduction: The Significance of the 2-Amino-4-Arylthiazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur are foundational to many therapeutic agents.[4] Among them, the 2-aminothiazole ring is a recurring motif in drugs with applications ranging from antibacterial and anti-inflammatory to anticancer and antiviral activities.[1][5][6] Its value lies in its rigid structure and its ability to act as a versatile pharmacophore, capable of engaging in multiple types of interactions with biological targets, including hydrogen bonding and π-π stacking.

The specific focus of this guide, the this compound core, combines the privileged 2-aminothiazole unit with a tetralin moiety. This unique combination has proven particularly fruitful in the development of agents targeting the central nervous system (CNS). The tetralin group can be seen as a conformationally restricted analog of dopamine, making these compounds particularly well-suited for interacting with dopaminergic systems. Indeed, this scaffold is a key feature of potent dopamine receptor agonists investigated for treating Parkinson's disease and other neurological conditions.[7][8]

Core Synthetic Strategies: The Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing the 2-amino-4-arylthiazole core is the Hantzsch thiazole synthesis.[9] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide derivative.[10][11] The choice of a polar solvent is often critical, with some syntheses proceeding to completion in under a minute at ambient temperature without a catalyst.[10]

The causality behind this efficiency lies in the mechanism: the sulfur of the thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Generalized Experimental Protocol: Hantzsch Synthesis

This protocol represents a generalized, self-validating procedure for synthesizing the title compounds.

Objective: To synthesize a 2-amino-4-arylthiazole derivative via Hantzsch condensation.

Materials:

-

Appropriate α-bromoacetophenone derivative (e.g., 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one) (1.0 eq)

-

Thiourea (1.1 eq)

-

Solvent: Ethanol or Acetone

-

Analytical TLC plates (Silica gel 60 F254)

-

Mobile phase for TLC (e.g., 7:3 Hexane:Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the α-bromoacetophenone derivative (1.0 eq) in ethanol (10 mL/mmol).

-

Reagent Addition: Add thiourea (1.1 eq) to the solution. The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

-

Reaction: Stir the mixture at room temperature or reflux, depending on the reactivity of the substrate. Monitor the reaction progress every 30 minutes using TLC. The disappearance of the starting ketone spot indicates completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to precipitate the product.

-

Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted thiourea. The product can be further purified by recrystallization from ethanol to yield the analytically pure 2-amino-4-arylthiazole.[12]

-

Validation: Confirm the structure and purity of the synthesized compound using IR, ¹H NMR, Mass Spectrometry, and elemental analysis.[13] The expected ¹H NMR will show characteristic peaks for the thiazole proton and the protons on the tetrahydronaphthyl ring.

Diagram of Hantzsch Synthesis Workflow

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

The Pharmacological Landscape

Derivatives of this compound exhibit a remarkable breadth of biological activities, with neurodegenerative diseases being a particularly prominent area of investigation.[14]

Neurodegenerative Disorders: A Multi-Target Approach

The pathology of neurodegenerative conditions like Alzheimer's and Parkinson's disease is complex, often involving multiple pathways.[15] Thiazole derivatives offer the potential for multi-target therapy, addressing several of these pathways simultaneously.[16]

Dopamine D₂ Receptor Partial Agonism: Dopamine D₂ partial agonists (D2PAs) are a promising therapeutic strategy for schizophrenia and Parkinson's disease, offering the potential for improved side-effect profiles over full agonists or antagonists.[17] The 2-aminothiazole scaffold, particularly when fused with a benzazepine or hybridized with an aporphine structure, yields potent and selective D₂ partial agonists.[7][17] The catecholic aporphine derivative (-)-6, for instance, shows good affinity for the D₂ receptor with a Ki of 328 nM.[7]

These compounds act by binding to the D₂ receptor, a G-protein coupled receptor (GPCR), and eliciting a response that is lower than that of the endogenous ligand, dopamine. This modulates dopaminergic neurotransmission, stabilizing it within a therapeutic window.

Diagram of Dopamine D₂ Receptor Signaling

Caption: Simplified inhibitory signaling pathway of the Dopamine D₂ receptor.

Other Neuroprotective Mechanisms: Beyond dopamine agonism, these derivatives have shown efficacy as:

-

Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy.[14][16]

-

Inhibitors of Amyloid-Beta (Aβ) Aggregation: Many thiazole derivatives can inhibit the formation of Aβ plaques, a hallmark of Alzheimer's pathology, at micromolar and even nanomolar concentrations.[16]

-

MyD88 Inhibitors: Certain derivatives can bind to the MyD88 molecule, inhibiting its signal transfer. This has applications in treating neuroinflammation and other immune-related conditions.[14]

Anticancer and Antimicrobial Potential

The 2-aminothiazole scaffold is also prevalent in compounds developed for oncology and infectious diseases.

-

Anticancer: These derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including breast, liver, and lung cancer.[5][18] Their mechanisms can involve interfering with cellular signaling networks and altering gene expression.[5]

-

Antimicrobial: A broad spectrum of activity has been reported, including antibacterial, antifungal, and antitubercular effects.[12][13][19] The activity is highly dependent on the substitution pattern on the core scaffold.[19]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For 2-amino-4-arylthiazole derivatives, several key SAR trends have been established.

-

Substitution at the 4-position (Aryl Ring): The nature of the aryl group at the C4 position of the thiazole ring is a major determinant of activity. For antiplasmodial activity, substitution with hydrophobic, electron-withdrawing groups on a phenyl ring was found to be optimal.[19] The 5,6,7,8-tetrahydro-2-naphthyl group is particularly important for dopamine receptor affinity.[7]

-

Substitution at the 2-position (Amino Group): Modifications at the 2-amino group significantly modulate potency and selectivity. Acylation or the formation of ureas can lead to potent compounds. For antimycobacterial activity, an amide linker between the 2-amino position and a substituted phenyl ring was beneficial.[19]

-

The Catechol Moiety: For dopamine receptor binding, the presence of a catechol fragment (a dihydroxy-substituted phenyl ring) is often critical for high affinity at the D₂ receptor, mimicking the structure of dopamine itself.[7]

Table 1: Summary of Structure-Activity Relationships

| Target/Activity | Scaffold Position | Favorable Substitution | Reference |

| D₂ Receptor Affinity | Aryl Moiety | Catechol group | [7] |

| Antimycobacterial | 2-Amino Group | Amide linker to substituted phenyl | [19] |

| Antiplasmodial | 4-Aryl Ring | Phenyl with hydrophobic, e⁻ withdrawing groups | [19] |

| Renin Inhibition | P2 Position | 2-Amino-4-thiazolyl moiety | [20] |

| Antifungal | General | Conjugation with amino acids | [21] |

Diagram of Key Pharmacophoric Features

Caption: Key pharmacophoric regions of the 2-amino-4-arylthiazole scaffold.

Protocol for Biological Evaluation: D₂ Receptor Binding Assay

To assess the affinity of newly synthesized analogs for their intended target, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D₂ receptor.

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [³H]-Spiperone) for binding to receptors in a membrane preparation.

Materials:

-

Membrane preparation from cells expressing human D₂ receptors (e.g., CHO-K1 cells).

-

Radioligand: [³H]-Spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Positive control: Dopamine or a known D₂ agonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice. Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Plate Setup: To each well of a 96-well plate, add:

-

25 µL of assay buffer (for total binding) OR 25 µL of 10 µM Haloperidol (for non-specific binding) OR 25 µL of test compound dilution.

-

25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM).

-

50 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Wash each well 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly validated and therapeutically relevant class of compounds. Their synthetic accessibility via the Hantzsch reaction, coupled with their rich pharmacology, makes them an attractive starting point for drug discovery campaigns. The demonstrated efficacy in models of neurodegeneration, particularly through the modulation of dopaminergic systems, highlights a clear path for development.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. This includes fine-tuning substitutions to enhance blood-brain barrier permeability, improve metabolic stability, and increase selectivity for specific receptor subtypes to minimize off-target effects. The development of bivalent ligands, where two pharmacophores are joined by a linker, may also offer cooperative gains in affinity and potency.[8] As our understanding of complex diseases evolves, the versatility of this privileged scaffold ensures it will remain a valuable tool for medicinal chemists for years to come.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review | Semantic Scholar [semanticscholar.org]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Synthesis and pharmacological investigation of novel 2-aminothiazole-privileged aporphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 15. csic.es [csic.es]

- 16. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and SAR of aminothiazole fused benzazepines as selective dopamine D2 partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole: A Technical Guide

This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize the molecular structure and purity of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into the causality behind experimental choices and the principles of data interpretation, ensuring a robust and self-validating approach to molecular characterization.

The compound this compound, with CAS number 87999-04-0, is a heterocyclic amine containing a tetralin moiety fused to a thiazole ring. Such scaffolds are of significant interest in medicinal chemistry. Accurate and comprehensive spectroscopic analysis is the cornerstone of confirming the identity and purity of newly synthesized or sourced batches of this compound before its use in further applications.

While this compound is commercially available, a consolidated, publicly available experimental dataset is not readily accessible. Therefore, this guide will focus on the expected spectral characteristics derived from its molecular structure, supported by data from analogous compounds. It will provide detailed, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to confidently verify their samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~7.50 | s | 1H | Ar-H (H3') |

| b | ~7.45 | d | 1H | Ar-H (H5') |

| c | ~7.15 | d | 1H | Ar-H (H8') |

| d | ~7.10 | s | 1H | Thiazole-H (H5) |

| e | ~6.90 | s (broad) | 2H | -NH₂ |

| f | ~2.75 | t | 4H | Ar-CH₂ (H1' & H4') |

| g | ~1.75 | m | 4H | -CH₂-CH₂- (H2' & H3') |

Note: Predicted chemical shifts are based on the analysis of similar structures, such as 2-aminothiazole and tetralin derivatives.

Expertise & Insights:

-

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity effectively solubilizes the compound, and its ability to participate in hydrogen bonding allows for the clear observation of the -NH₂ protons as a broad singlet. In a non-protic solvent like CDCl₃, this signal might be broader or exchange more rapidly.

-

Aromatic Region: The tetrahydronaphthyl group presents an ABC aromatic system. The proton ortho to the thiazole group (H3') is expected to be a singlet, while the other two aromatic protons (H5' and H8') will appear as doublets due to coupling with each other.

-

Aliphatic Region: The two sets of methylene protons in the saturated ring of the tetralin moiety are diastereotopic. However, they often appear as simple triplets or multiplets due to conformational flexibility at room temperature. The benzylic protons (H1' and H4') are deshielded by the aromatic ring and thus appear further downfield (~2.75 ppm) compared to the other aliphatic protons (~1.75 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in a molecule and information about their hybridization and electronic environment.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~168.0 | C2 (Thiazole, C-NH₂) |

| ~150.0 | C4 (Thiazole, C-Ar) |

| ~137.0 | C6' or C7' (Quaternary Ar-C) |

| ~135.0 | C6' or C7' (Quaternary Ar-C) |

| ~130.0 | C4a' (Quaternary Ar-C) |

| ~129.0 | C8' (Ar-CH) |

| ~126.0 | C5' (Ar-CH) |

| ~124.0 | C3' (Ar-CH) |

| ~105.0 | C5 (Thiazole-CH) |

| ~29.0 | C1' or C4' (Aliphatic -CH₂-) |

| ~28.5 | C1' or C4' (Aliphatic -CH₂-) |

| ~23.0 | C2' or C3' (Aliphatic -CH₂-) |

| ~22.5 | C2' or C3' (Aliphatic -CH₂-) |

Note: Predicted shifts are based on additive rules and comparison with known spectra of 2-aminothiazole and tetralin substructures.[3]

Expertise & Insights:

-

DEPT-135 Experiment: To definitively assign the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. This experiment distinguishes between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C2, C4, and the aromatic quaternary carbons) will be absent. This is a self-validating system; if a peak assigned as a CH₂ does not appear as a negative signal in the DEPT-135 spectrum, the initial assignment is incorrect.

Experimental Protocol for NMR Data Acquisition

References

Deconvoluting the Biological Targets of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole: A Strategic Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole presents a unique chemical architecture, combining the well-established 2-aminothiazole core with a bulky tetrahydronaphthyl moiety. While the specific biological targets of this molecule are not extensively documented in public literature, its constituent scaffolds are prevalent in numerous bioactive agents, suggesting a rich potential for novel therapeutic applications. This guide provides a comprehensive framework for identifying and validating the protein targets of this compound. We will move beyond simple listing, focusing instead on the strategic integration of computational prediction with robust, field-proven experimental methodologies. This document is designed to equip researchers with the rationale and detailed protocols necessary to systematically uncover the mechanism of action and unlock the therapeutic potential of this and other novel small molecules.

Introduction: The Challenge of Target Deconvolution

The journey of a hit compound from a screening campaign to a clinical candidate is critically dependent on one key step: target deconvolution.[1] Identifying the specific protein(s) a molecule interacts with is fundamental to understanding its mechanism of action, predicting potential toxicities, and enabling rational drug design.[1][2] The subject of this guide, this compound (CAS 87999-04-0)[3], stands as a compelling case study. Its structure is a hybrid of two pharmacologically significant scaffolds, yet its direct protein interactions remain to be elucidated.

This guide will therefore serve as a strategic roadmap, outlining a multi-pronged approach that begins with hypothesis generation based on scaffold analysis, proceeds to large-scale computational prediction, and culminates in rigorous experimental validation using state-of-the-art chemoproteomic techniques.

Hypothesis Generation: Learning from Chemical Scaffolds

A logical starting point for target identification is to analyze the compound's core structures and investigate the known targets of analogous molecules. This scaffold-based inference provides a powerful method for generating initial, testable hypotheses.

The 2-Aminothiazole (2-AT) Core: A Privileged Scaffold

The 2-aminothiazole ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[4][5] Its prevalence stems from its ability to form key hydrogen bond interactions with various protein targets.

However, this versatility comes with a caution: the 2-AT scaffold has also been identified as a frequent-hitting or "promiscuous" fragment in biophysical binding assays, capable of interacting with a diverse range of proteins.[6] This promiscuity, while a challenge, also provides a rich dataset from which to draw potential target classes.

Known targets and target families for 2-AT derivatives include:

-

Protein Kinases: This is the most prominent class. Dasatinib, a potent inhibitor of Abl, Src, and c-Kit kinases, features a 2-AT core.[4] Additionally, 2-AT derivatives have been developed as inhibitors for cyclin-dependent kinases (CDKs), Aurora kinases, and Protein Kinase CK2.[4][7]

-

Importin β1 (KPNB1): Certain 2-AT derivatives have been identified as potent inhibitors of the nuclear import protein KPNB1, presenting an interesting anti-cancer mechanism.[4][8]

-

β-Ketoacyl-ACP Synthase (mtFabH): In the context of infectious disease, this scaffold has been explored for activity against enzymes involved in fatty acid synthesis in Mycobacterium tuberculosis.[9]

The 5,6,7,8-tetrahydro-2-naphthyl Moiety

The bulky, lipophilic tetrahydronaphthyl group significantly influences the compound's overall shape, solubility, and potential binding interactions. Derivatives containing this scaffold have been successfully developed as potent and selective inhibitors of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, the parasite responsible for malaria.[10][11][12][13] This suggests that enzymes with deep hydrophobic binding pockets could be potential targets.

Synthesizing Initial Hypotheses

Based on this scaffold analysis, we can generate a preliminary list of potential target classes for experimental investigation.

| Scaffold Component | Potential Target Class | Specific Examples | Rationale / Citation(s) |

| 2-Aminothiazole | Protein Kinases | Abl, Src, c-Kit, CDKs, Aurora Kinases, CK2 | Core scaffold in numerous approved and investigational kinase inhibitors.[4][7] |

| 2-Aminothiazole | Nuclear Transport Proteins | Importin β1 (KPNB1) | Demonstrated inhibitory activity in specific 2-AT derivatives.[8] |

| Tetrahydro-2-naphthyl | Dehydrogenases | Dihydroorotate Dehydrogenase (DHODH) | Moiety present in potent inhibitors of parasitic DHODH.[10][11][12] |

| Combined Structure | Enzymes with Hydrophobic Pockets | Various | The fusion of the planar 2-AT with the bulky tetrahydronaphthyl group suggests an affinity for binding sites that can accommodate both features. |

In Silico Target Prediction: A Global, Unbiased Approach

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly screen the entire proteome for potential binding partners.[14] These in silico techniques use the small molecule's structure to predict its targets based on various principles.

Rationale for a Computational-First Strategy

Starting with a computational approach is cost-effective and time-efficient. It allows for the unbiased prioritization of a vast number of potential targets, narrowing the field for subsequent experimental validation. Modern methods leverage machine learning and large databases of known drug-target interactions to achieve remarkable predictive power.[15][16]

Key Computational Methodologies

-

Ligand-Based Similarity Searching: This approach is based on the principle that structurally similar molecules often share similar biological targets.[16] Tools like FastTargetPred compare the chemical fingerprint of our query molecule against a database of compounds with known targets (e.g., ChEMBL) to predict putative protein interactions.[17]

-

Machine Learning & AI Models: Specialized predictive tools, such as KinasePred for kinase targets, use machine learning algorithms trained on vast datasets to predict the probability of a small molecule interacting with specific protein families.[15]

-

Structure-Based Virtual Screening: If a high-quality 3D model of a potential target protein is available (from crystallography, NMR, or homology modeling), docking-based virtual screening can be employed.[14] This method computationally "docks" the query molecule into the protein's binding site to predict binding affinity and pose.

Experimental Target Identification & Validation

Following computational prioritization, the next crucial phase is to experimentally identify and validate these predicted interactions within a biological context. The following workflows represent a gold-standard cascade for moving from unbiased discovery to confident target engagement confirmation.

Diagram: Integrated Target Discovery Workflow

Below is a diagram illustrating the logical flow from computational prediction to definitive experimental validation.

Caption: Integrated workflow for protein target identification and validation.

Unbiased Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful and widely used chemical proteomics technique for identifying protein targets from a complex biological sample, such as a cell lysate.[18][19] The core principle involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners (the "prey").[1][20]

Objective: To identify proteins from a cell lysate that directly bind to this compound.

Self-Validation Principle: The protocol includes a crucial negative control—either an inactive structural analog or unconjugated beads—to distinguish specific binders from non-specific background proteins that adhere to the matrix.

Step 1: Synthesis of Affinity Probe & Immobilization

-

Rationale: The small molecule must be chemically modified with a linker at a position that does not disrupt its binding to the target protein. Structure-activity relationship (SAR) data is invaluable here; if unavailable, the primary amine on the thiazole ring is a common and often suitable point of attachment.

-

Synthesize a derivative with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester) or a high-affinity tag (e.g., biotin).

-

Covalently couple the linker-modified compound to an activated solid support (e.g., NHS-activated sepharose beads) or, if biotinylated, to streptavidin-coated beads.

-

Thoroughly wash the beads to remove any non-covalently bound compound.

-

Prepare control beads in parallel (e.g., beads coupled to the linker only or an inactive analog).

Step 2: Protein Extraction

-

Culture relevant cells (e.g., a cancer cell line if anti-proliferative activity is observed) to a high density.

-

Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

Determine the total protein concentration of the supernatant (e.g., via BCA assay).

Step 3: Affinity Pull-Down

-

Incubate a defined amount of total protein lysate (typically 1-10 mg) with the compound-immobilized beads and the control beads. Perform this incubation at 4°C for 2-4 hours with gentle rotation.

-

Competitive Elution (Optional but Recommended): To increase specificity, a parallel experiment can be run where the lysate is pre-incubated with a high concentration of the free, unmodified compound before adding it to the beads. True targets will be competed off and will not bind to the beads.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background.

Step 4: Elution and Sample Preparation for Mass Spectrometry

-

Elute the bound proteins from the beads. This can be done by changing the pH, increasing salt concentration, or using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Separate the eluted proteins by 1D SDS-PAGE. This step helps to reduce sample complexity and provides a visual confirmation of the pull-down.

-

Excise the entire protein lane from the gel, cut it into small pieces, and perform in-gel digestion with trypsin.

-

Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step 5: Mass Spectrometry and Data Analysis

-

Analyze the tryptic peptides using a high-resolution mass spectrometer.

-

Use a database search engine (e.g., Mascot, MaxQuant) to identify the proteins from the generated peptide fragmentation spectra.

-

Critical Analysis: A high-confidence hit is a protein that is significantly enriched on the compound-immobilized beads compared to the negative control beads. Label-free quantification (LFQ) or stable isotope labeling (SILAC) can provide quantitative data for robust hit identification.

Caption: Step-by-step workflow for Affinity Chromatography-Mass Spectrometry.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

While AC-MS identifies binding partners in vitro, CETSA is a powerful biophysical method that confirms a drug binds to its target within the complex milieu of an intact cell.[21][22] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation and aggregation.[23][24]

Objective: To confirm that this compound engages a specific protein target (identified from AC-MS) in intact cells.

Self-Validation Principle: The assay directly compares the thermal stability of the target protein in the presence (drug-treated) versus the absence (vehicle control) of the compound. A shift in the melting curve is a direct readout of target engagement.

Step 1: Cell Treatment

-

Plate cells and grow them to ~80% confluency.

-

Treat the cells with the desired concentration of the compound or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

Step 2: Heat Challenge

-

Harvest the cells, wash them to remove excess compound, and resuspend them in a buffered saline solution.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the individual aliquots to a range of different temperatures for a short, defined period (e.g., 3 minutes). A typical temperature gradient might range from 40°C to 70°C in 2-3°C increments.

-

Immediately cool the samples on ice to stop further denaturation.

Step 3: Lysis and Separation of Soluble Fraction

-

Lyse the cells to release their contents. Freeze-thaw cycles are a common and effective method that avoids detergents.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

Step 4: Protein Detection and Analysis

-

Measure the amount of the specific target protein remaining in the soluble fraction for each temperature point. Western blotting is the most common detection method, requiring a specific antibody for the target protein.

-

Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with the primary antibody against the target of interest.

-

Quantify the band intensities for both the vehicle- and drug-treated samples at each temperature.

-

Plot the percentage of soluble protein remaining as a function of temperature to generate a "melting curve." A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control, indicating stabilization.

Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat denaturation.

Conclusion

The quest to identify the protein targets of a novel compound like this compound is a cornerstone of modern drug discovery. While this specific molecule lacks extensive characterization, its constituent scaffolds point toward promising target families, including protein kinases and dehydrogenases. This guide outlines a systematic, multi-disciplinary strategy that mitigates the risks of "fishing in the dark." By logically progressing from scaffold-based hypothesis generation to global in silico screening and culminating in rigorous experimental validation with AC-MS and CETSA, researchers can confidently and efficiently deconvolve the molecular targets. This integrated approach not only illuminates the mechanism of action for a single compound but also builds a robust, repeatable framework for accelerating the entire drug discovery pipeline.

References

- 1. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for the elucidation of protein-small molecule interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the binding site of 2-aminothiazole derivative with importin β1 by UV-crosslinking experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 10. Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity (Journal Article) | OSTI.GOV [osti.gov]

- 11. Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrahydro-2-naphthyl and 2‑Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity | Medicines for Malaria Venture [mmv.org]

- 13. Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. bioinformaticsreview.com [bioinformaticsreview.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. news-medical.net [news-medical.net]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In silico modeling of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole interactions

An In-depth Technical Guide to the In Silico Modeling of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole Interactions with Epidermal Growth Factor Receptor (EGFR)

This guide provides a comprehensive, technically detailed framework for the in silico investigation of this compound, a member of the pharmacologically significant 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of approved drugs and numerous investigational agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

The narrative that follows eschews a rigid template in favor of a logical, causality-driven exploration of the computational methodologies employed to elucidate the binding mechanism of this compound with a selected high-impact therapeutic target. For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in various cancers and a validated target for 2-aminothiazole derivatives.[4]

Foundational Rationale: Why In Silico Modeling?

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool. It provides a rational, cost-effective, and rapid means to predict and analyze the interactions between a small molecule (ligand) and its biological target (receptor). This computational lens allows us to visualize binding modes, estimate binding affinities, and understand the key molecular interactions that drive biological activity, thereby guiding the synthesis and optimization of more potent and selective drug candidates.

Strategic Selection of a Biological Target: The Case for EGFR

The choice of a biological target is a critical first step that dictates the entire trajectory of an in silico study. The 2-aminothiazole scaffold has been extensively studied for its anticancer properties.[1][5][6] Derivatives of this core structure have shown inhibitory activity against a range of cancer-related proteins.[7] Among these, the Epidermal Growth Factor Receptor (EGFR) stands out as a compelling target for our investigation of this compound. EGFR is a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a well-validated and highly pursued target for anticancer therapies. The established precedent of other 2-aminothiazole derivatives targeting EGFR provides a strong scientific basis for our focused investigation.[4]

The Computational Workflow: A Step-by-Step Methodological Deep Dive

Our in silico investigation is structured as a multi-step workflow, designed to progressively refine our understanding of the ligand-receptor interaction. Each step is a self-validating system, with the outputs of one stage informing the inputs of the next.

Figure 1: A schematic representation of the in silico modeling workflow.

Ligand Preparation: Characterizing the Small Molecule

The initial step involves the preparation of the 3D structure of this compound. This is more than a mere file conversion; it is a critical process of generating a chemically correct and energetically favorable conformation.

Protocol:

-

2D Structure Generation: The molecule's 2D structure is drawn using a chemical drawing tool like ChemDraw or sourced from a chemical database such as PubChem (CID: 735091).[8]

-

3D Structure Conversion: The 2D structure is converted to a 3D conformation using software like Open Babel or the builder tools within molecular modeling suites (e.g., Maestro, MOE).

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This process relieves steric clashes and finds a low-energy conformation. The choice of force field is crucial as it dictates the potential energy surface of the molecule.

-

Tautomeric and Ionization States: The protonation state of the molecule at a physiological pH (typically 7.4) is determined. For this compound, the primary amine group is a key consideration.

Receptor Preparation: Preparing the Biological Target

The quality of the receptor structure is paramount for obtaining meaningful results. We will use the X-ray crystal structure of the EGFR kinase domain. A suitable structure, for instance, co-crystallized with a known inhibitor, can be obtained from the Protein Data Bank (PDB). For this guide, we select PDB ID: 4RJ3.[4]

Protocol:

-

PDB Structure Acquisition: The crystal structure of EGFR (PDB ID: 4RJ3) is downloaded from the PDB database.

-

Structure Cleaning: Non-essential components such as water molecules, co-solvents, and ions that are not critical for binding are removed. The decision to retain specific water molecules that may mediate ligand-protein interactions is a critical judgment call based on an analysis of the binding site.

-

Addition of Hydrogen Atoms: Since X-ray crystallography does not typically resolve hydrogen atoms, they are added to the protein structure using computational tools.

-

Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned based on the local microenvironment and a specified pH.

-

Energy Minimization: A constrained energy minimization of the protein structure is performed to relax any steric clashes introduced during the preparation steps, while preserving the overall backbone fold.

Molecular Docking: Predicting the Binding Mode

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This provides insights into the binding pose and the key interactions that stabilize the complex.

Protocol:

-

Binding Site Definition: The active site of EGFR is defined. In the case of PDB ID: 4RJ3, this is typically the ATP-binding pocket where the co-crystallized ligand is located.

-

Docking Algorithm Selection: A suitable docking program such as AutoDock, Glide, or GOLD is chosen. These programs employ different search algorithms and scoring functions. For this guide, we will consider Glide, known for its accuracy and speed.

-

Execution of Docking: The prepared ligand is docked into the defined binding site of the prepared receptor. The docking program will generate a series of possible binding poses.

-

Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to assess their chemical reasonability and the nature of the interactions with the receptor.

Table 1: Hypothetical Docking Results for this compound with EGFR

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bond | Met793, Thr790 |

| Pi-Pi Stacking | Phe723 |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |

Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of the binding pocket.[9]

Protocol:

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Counter-ions are added to neutralize the system.

-

Force Field Selection: An appropriate force field for both the protein and the ligand is chosen (e.g., AMBER for the protein and GAFF for the ligand).

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure to ensure a stable starting point for the production simulation.

-

Production Simulation: A long-timescale (e.g., 100 ns) MD simulation is run. The trajectory of the simulation, which contains the coordinates of all atoms at each time step, is saved.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the ligand in the binding pocket (using Root Mean Square Deviation - RMSD), the flexibility of the protein (using Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.

Figure 2: A simplified workflow for molecular dynamics simulation.

Advanced Analysis: Binding Free Energy Calculations

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed on the MD simulation trajectories. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach.

Protocol:

-

Snapshot Extraction: Snapshots (frames) are extracted from the stable portion of the MD trajectory.

-

Energy Calculations: For each snapshot, the free energy of the complex, the receptor, and the ligand are calculated.

-

Binding Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

Table 2: Hypothetical MM/GBSA Binding Free Energy Results

| Energy Component | Average Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 30.8 |

| Non-polar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG) | -39.0 |

Conclusion and Future Directions

This in-depth technical guide has outlined a robust in silico workflow for investigating the interactions of this compound with the EGFR kinase domain. The described methodologies, from ligand and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, provide a powerful framework for generating testable hypotheses and guiding further experimental work. The insights gained from such studies can significantly accelerate the drug discovery process by prioritizing compounds with a higher probability of success and providing a detailed molecular understanding of their mechanism of action. Future work should focus on the experimental validation of these in silico predictions through biochemical assays and structural biology techniques.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar [semanticscholar.org]

- 7. (PDF) Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery (2021) | Seyedeh Roya Alizadeh | 61 Citations [scispace.com]

- 8. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, History, and Application of 2-Aminothiazole Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its consistent presence in a diverse range of biologically active compounds.[1][2] First synthesized in the late 19th century, its journey from a heterocyclic curiosity to a key component in numerous clinically approved drugs showcases its remarkable chemical versatility and pharmacological significance.[1] This guide provides an in-depth exploration of the discovery, historical development, and evolving synthetic strategies for 2-aminothiazole scaffolds. We will examine the foundational Hantzsch synthesis, trace its evolution into modern, efficient protocols, and analyze the physicochemical properties that underpin its success in drug design. Through detailed case studies of landmark drugs such as Dasatinib and Pramipexole, this document will illustrate the scaffold's broad therapeutic impact, from oncology to neurodegenerative disease.[3] By synthesizing historical context with contemporary applications and detailed experimental methodologies, this guide serves as a comprehensive technical resource for professionals engaged in drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The 2-aminothiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a quintessential example of such a scaffold.[1][4] Its widespread application stems from a unique combination of features:

-

Hydrogen Bonding Capacity: The exocyclic amino group and the ring nitrogen act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

-

Structural Rigidity and Planarity: The aromatic nature of the thiazole ring provides a rigid scaffold, which can help to minimize the entropic penalty upon binding to a target.

-

Synthetic Tractability: The core can be readily synthesized and functionalized at multiple positions (N-2, C-4, and C-5), allowing for extensive structure-activity relationship (SAR) exploration.[5]

-

Favorable Physicochemical Properties: 2-aminothiazole derivatives often exhibit desirable ADME (absorption, distribution, metabolism, and excretion) properties, contributing to their success as oral therapeutics.